Allylamine polymer with 1-chloro-2,3-epoxypropane
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Overview
Description
Colesevelam is a non-absorbed polymer that binds bile acids in the intestine, impedes their reabsorption and lowers serum lipids. In patients with type 2 diabetes mellitus, colesevelam also lowers blood glucose levels by an unknown mechanism.
Scientific Research Applications
Polymer Synthesis and Properties
1-Chloro-2,3-epoxypropane (CEP) reacts with amines to form linear, thermally stable amino polymers, useful as modifiers for synthetic fibers. These polymers have high melting temperatures without decomposition and exhibit low weight losses at elevated temperatures, indicating good thermal stability (Caldo, 1984).
Polymerization Kinetics
The polymerization of 1-chloro-2,3-epoxypropane has been studied for its kinetics and thermodynamic features. This process has a negative temperature coefficient and a ceiling temperature of 52.6°C, suggesting specific conditions under which the polymerization is most effective (Mateva & Kabaiwanov, 1977).
Ionic Telomerization
Ionic telomerization of 1-chloro-2,3-epoxypropane with allyl alcohol in the presence of boron trifluoride etherate leads to halogenated epoxy oligoethers. These synthesized products are efficient as active diluents for ED-20 resin-based compounds (Kerimov et al., 2013).
Application in Cationic Polymers
A cationic polymer synthesized through the condensation reaction of dimethylamine and 1-chloro-2,3-epoxypropane shows excellent fixation properties for dyed fabric with reactive dyes and good flocculability for dye wastewater (Xiaodong, 2009).
Polyelectrolyte Properties
Poly(allylamine) hydrochloride, a weak cationic polyelectrolyte, shows varied aggregation properties at different pH values and aging times. This behavior is relevant for understanding the dynamic processes of polymer aggregations in different conditions (Park et al., 2008).
properties
CAS RN |
182815-43-6 |
---|---|
Product Name |
Allylamine polymer with 1-chloro-2,3-epoxypropane |
Molecular Formula |
C31H66Cl2N4O |
Molecular Weight |
581.796 |
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
InChI Key |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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